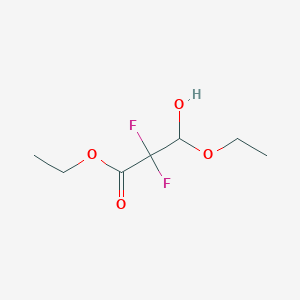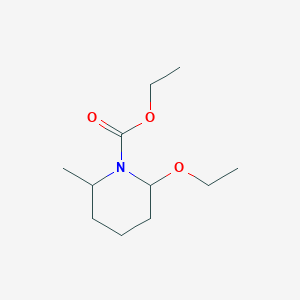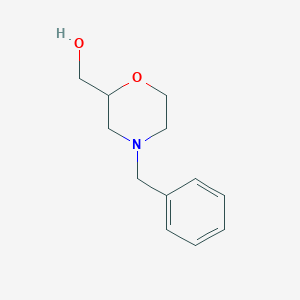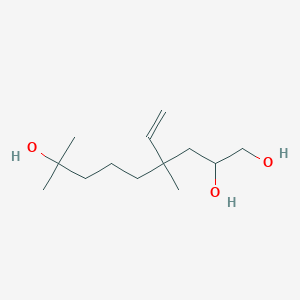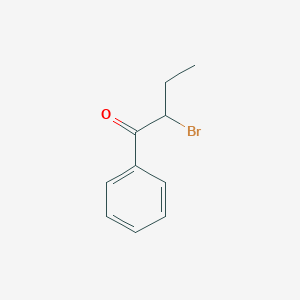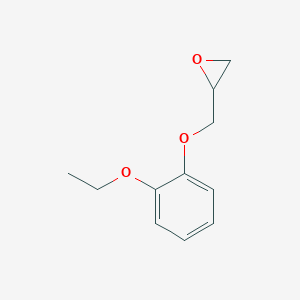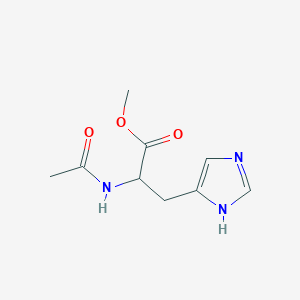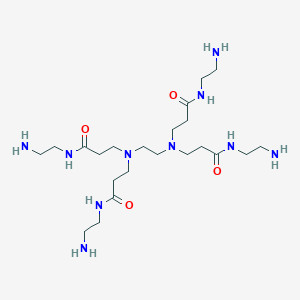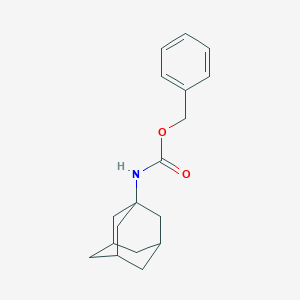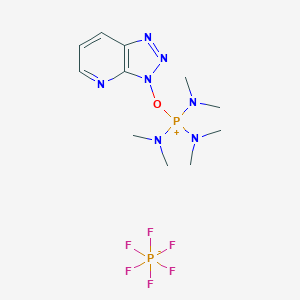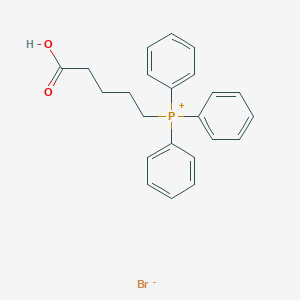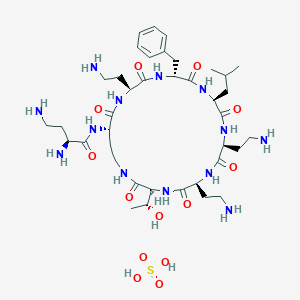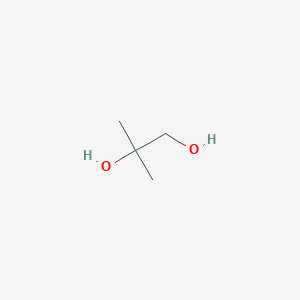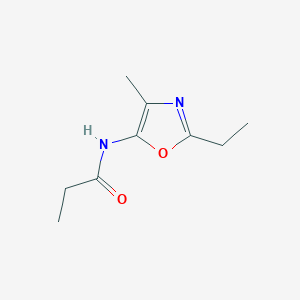
N-(2-Ethyl-4-methyloxazol-5-yl)propionamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Ethyl-4-methyloxazol-5-yl)propionamide, also known as EMOP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EMOP is a derivative of the amino acid proline and has been shown to exhibit various biochemical and physiological effects.
Wirkmechanismus
The exact mechanism of action of N-(2-Ethyl-4-methyloxazol-5-yl)propionamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. N-(2-Ethyl-4-methyloxazol-5-yl)propionamide has been shown to interact with various proteins, including enzymes and receptors, which may be involved in its therapeutic effects.
Biochemische Und Physiologische Effekte
N-(2-Ethyl-4-methyloxazol-5-yl)propionamide has been shown to exhibit various biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and modulation of neurotransmitter levels. N-(2-Ethyl-4-methyloxazol-5-yl)propionamide has also been shown to have anxiolytic and antidepressant effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-Ethyl-4-methyloxazol-5-yl)propionamide has several advantages for use in lab experiments, including its stability and ease of synthesis. However, its low solubility in water can make it difficult to use in certain experiments. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several potential future directions for research on N-(2-Ethyl-4-methyloxazol-5-yl)propionamide. One area of interest is the development of new therapies for neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanisms of action of N-(2-Ethyl-4-methyloxazol-5-yl)propionamide and its potential therapeutic applications in various fields, including oncology and immunology. Finally, more research is needed to determine the potential side effects of N-(2-Ethyl-4-methyloxazol-5-yl)propionamide and to develop methods for optimizing its use in lab experiments and potential clinical applications.
Synthesemethoden
N-(2-Ethyl-4-methyloxazol-5-yl)propionamide can be synthesized through a multi-step process involving the reaction of proline with various reagents. One common method involves the reaction of proline with ethyl chloroformate and sodium methoxide, followed by the addition of 2-amino-4-methyl-5-oxazolecarboxylic acid.
Wissenschaftliche Forschungsanwendungen
N-(2-Ethyl-4-methyloxazol-5-yl)propionamide has been studied for its potential therapeutic applications in various fields, including neurology, oncology, and immunology. In neurology, N-(2-Ethyl-4-methyloxazol-5-yl)propionamide has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In oncology, N-(2-Ethyl-4-methyloxazol-5-yl)propionamide has been shown to inhibit the growth of cancer cells and may be useful in the development of new cancer treatments. In immunology, N-(2-Ethyl-4-methyloxazol-5-yl)propionamide has been shown to modulate the immune response and may be useful in the treatment of autoimmune diseases.
Eigenschaften
CAS-Nummer |
132334-45-3 |
|---|---|
Produktname |
N-(2-Ethyl-4-methyloxazol-5-yl)propionamide |
Molekularformel |
C9H14N2O2 |
Molekulargewicht |
182.22 g/mol |
IUPAC-Name |
N-(2-ethyl-4-methyl-1,3-oxazol-5-yl)propanamide |
InChI |
InChI=1S/C9H14N2O2/c1-4-7(12)11-9-6(3)10-8(5-2)13-9/h4-5H2,1-3H3,(H,11,12) |
InChI-Schlüssel |
RGSOWOOOBQUHKJ-UHFFFAOYSA-N |
SMILES |
CCC1=NC(=C(O1)NC(=O)CC)C |
Kanonische SMILES |
CCC1=NC(=C(O1)NC(=O)CC)C |
Synonyme |
Propanamide, N-(2-ethyl-4-methyl-5-oxazolyl)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



